

Z-LEHD-FMK: Reconstitution, Storage, and Handling

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Compound Focus: Z-LEHD-fmk

Cat. No.: S547841

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Proper reconstitution and storage are critical for maintaining the stability and activity of **Z-LEHD-FMK**. The following table summarizes the key physical and handling properties:

Property	Specification
Molecular Weight	690.72 g/mol (free base) [1] [2]
CAS Number	210345-04-3 [1] [2]
Recommended Solvent	Anhydrous Dimethyl Sulfoxide (DMSO) [1] [3] [2]
Stock Solution Concentration	Often prepared at 10 mM in DMSO [3]
Storage of Lyophilized Powder	-20°C , sealed, away from moisture [1] [3]
Storage of Reconstituted Solution	-20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles [3]
Solution Appearance	Clear, colorless to yellow [1]

Reconstitution Protocol

- **Equilibrate:** Allow the vial of **Z-LEHD-FMK** lyophilized powder to reach room temperature.

- **Dissolve:** Add anhydrous DMSO to the vial to achieve your desired stock concentration.
 - For a **10 mM stock solution**, add 124 μL of DMSO to 1.0 mg of **Z-LEHD-FMK** [3].
 - Higher concentrations, such as **100 mg/mL (144.78 mM)**, are also achievable in DMSO, though gentle warming and brief sonication may be required to fully dissolve the powder [1].
- **Aliquot:** Immediately after dissolution, aliquot the stock solution into smaller tubes to minimize freeze-thaw cycles.
- **Store:** Store the aliquots at **-20°C**.

> **Critical Note on DMSO Concentration in Cell Cultures:** When adding the stock solution to cell culture media, the final concentration of DMSO should ideally **not exceed 0.2%**. Higher levels of DMSO can cause cellular toxicity, which may confound your experimental results [3].

In Vitro Application Protocols

Z-LEHD-FMK is widely used in cell-based assays to investigate the role of caspase-9 in the mitochondrial apoptosis pathway.

General Protocol for Inhibiting Caspase-9 in Cell Cultures

The table below outlines standard conditions used in published studies:

Cell Line	Z-LEHD-FMK Concentration	Pre-incubation Time	Primary Application / Outcome
HCT116, HEK293, SW480, H460 [1]	20 μM	30 minutes - 2 hours	Protection from TRAIL-induced apoptosis [1]
Normal Human Hepatocytes [1]	20 μM	6 hours	Protection from TRAIL-induced apoptosis [1]
Jurkat cells [3]	20 μM	30 minutes	Reduction of camptothecin-induced apoptosis (measured by Annexin V staining) [3]

Cell Line	Z-LEHD-FMK Concentration	Pre-incubation Time	Primary Application / Outcome
HL-60, KG1 cells [4]	10 μ M	16 hours	Investigation of PtdGlc-mediated apoptosis pathways [4]

Workflow:

- **Preparation:** Reconstitute **Z-LEHD-FMK** as described above and prepare a working dilution in serum-free medium or PBS, ensuring the DMSO concentration is <0.2% in the final culture medium.
- **Pre-treatment:** Aspirate the culture medium from your cells and add the medium containing **Z-LEHD-FMK**. Incubate for the required time (typically 30 minutes to 2 hours) under normal growth conditions (e.g., 37°C, 5% CO₂).
- **Induction of Apoptosis:** After pre-treatment, apply the apoptotic stimulus (e.g., TRAIL, camptothecin, chemotherapeutic drugs) to the cells without removing the inhibitor-containing medium.
- **Analysis:** Proceed with your downstream analysis, such as Western Blotting for caspase cleavage or PARP, or flow cytometry with Annexin V/PI staining.

In Vivo Application Protocol

Research has demonstrated the neuroprotective effects of **Z-LEHD-FMK** in animal models of spinal cord injury.

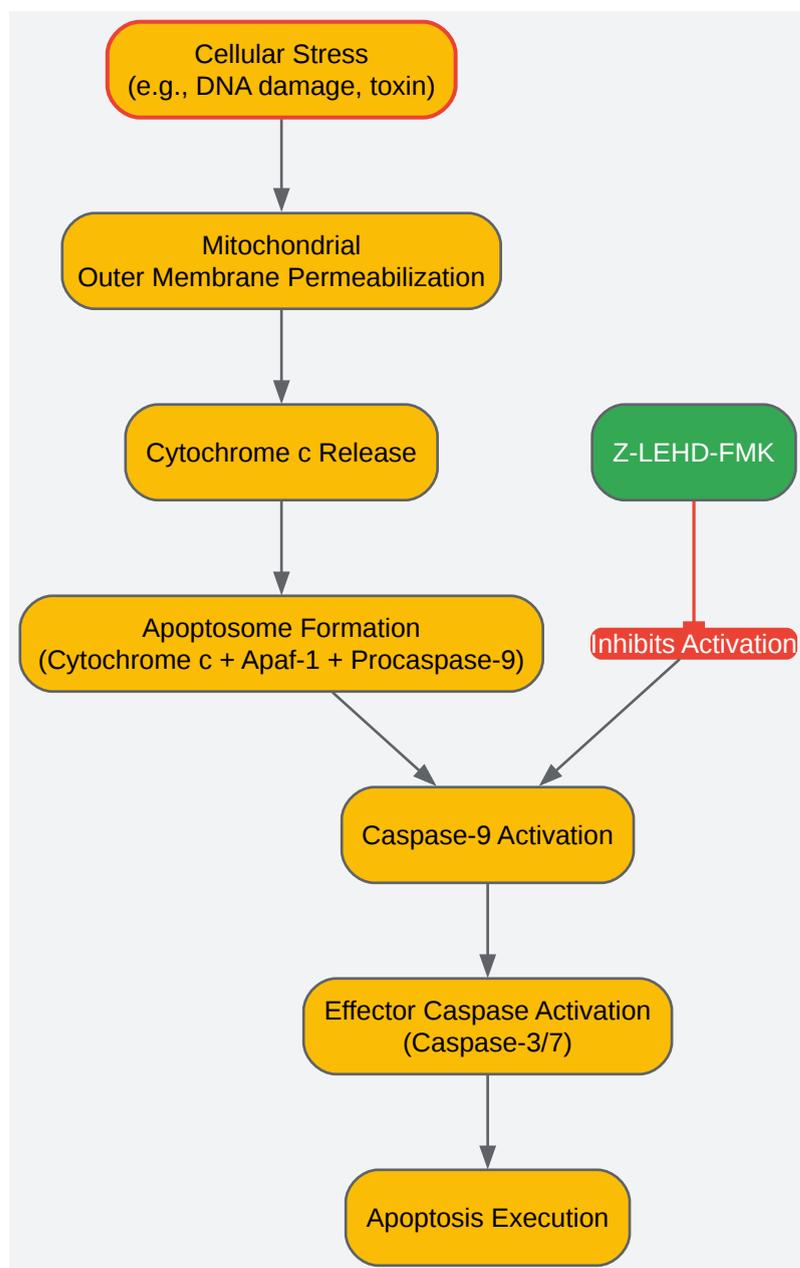
Animal Model: Adult male Wistar albino rats (250-350 g) with induced spinal cord injury [3] [2].

- **Dosage:** 0.8 μ mol/kg [3] [2].
- **Administration Route:** Intravenous (i.v.) injection [3] [2].
- **Formulation Preparation:**
 - Dissolve the lyophilized **Z-LEHD-FMK** in a small volume of pure DMSO.
 - Dilute this DMSO solution in **phosphate-buffered saline (PBS)** to the final injection volume [2].
- **Treatment Duration:** The inhibitor has been administered for periods of up to 7 days post-injury, showing significant reduction in apoptotic cell count and improved tissue preservation [3] [2].

Critical Experimental Considerations

- **Specificity and Controls:** While **Z-LEHD-FMK** is a selective caspase-9 inhibitor, at higher concentrations it may inhibit other caspases. Always include an inactive control FMK inhibitor (e.g., Z-FA-FMK) to confirm that observed effects are due to specific caspase-9 inhibition [3].
- **Irreversible Inhibition:** As an irreversible inhibitor, the effects of **Z-LEHD-FMK** are permanent on the enzymes it binds to. This must be considered when designing time-course experiments.
- **Cellular Context is Key:** The efficacy of caspase-9 inhibition can vary significantly depending on the cell type and the specific apoptotic stimulus. For instance, some studies show that caspase-9 inhibition can unexpectedly enhance cell death in scenarios where it blocks cytoprotective autophagy [5]. Preliminary titration experiments are highly recommended.

The following diagram illustrates the role of caspase-9 in the intrinsic apoptosis pathway and the inhibition point of **Z-LEHD-FMK**.



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To cite this document: Smolecule. [Z-LEHD-FMK: Reconstitution, Storage, and Handling]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547841#z-lehd-fmk-reconstitution-dms0>]

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